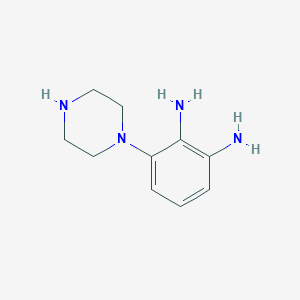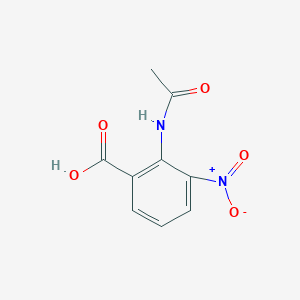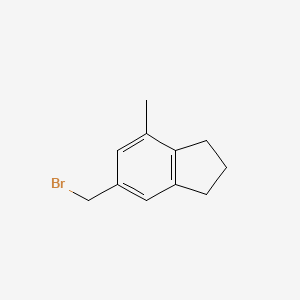
6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of a bromomethyl group at the 6th position and a methyl group at the 4th position makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the bromomethylation of 4-methyl-2,3-dihydro-1H-indene. This can be done using paraformaldehyde and hydrobromic acid in acetic acid as the bromomethylating agents . The reaction typically proceeds under mild conditions, minimizing the generation of toxic byproducts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反応の分析
Types of Reactions
6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
科学的研究の応用
6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various chemical modifications. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, 6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene is unique due to its specific structural features, such as the fused benzene and cyclopentene rings and the presence of both bromomethyl and methyl groups
特性
分子式 |
C11H13Br |
|---|---|
分子量 |
225.12 g/mol |
IUPAC名 |
6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H13Br/c1-8-5-9(7-12)6-10-3-2-4-11(8)10/h5-6H,2-4,7H2,1H3 |
InChIキー |
IBCGIHROCCOPOY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1CCC2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


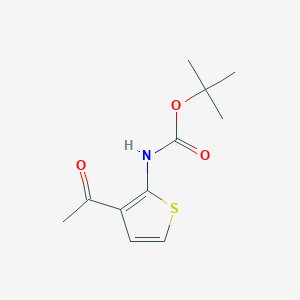
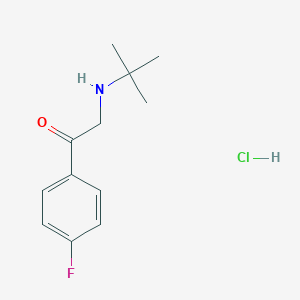

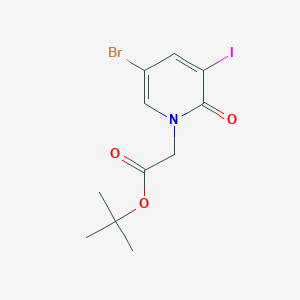
![Methyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13502330.png)
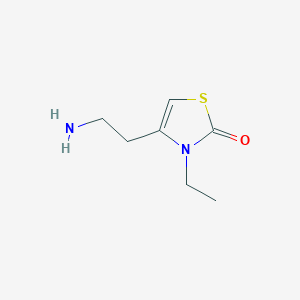
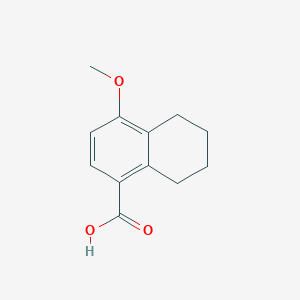
![4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13502337.png)
![2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B13502339.png)
![Rac-(3as,6as)-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrroledihydrochloride,cis](/img/structure/B13502352.png)
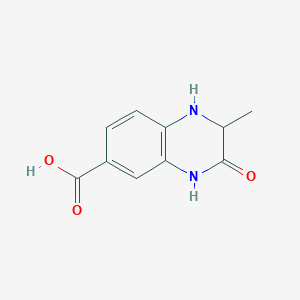
![Tert-butyl 6'-bromospiro[cyclopropane-1,3'-indoline]-1'-carboxylate](/img/structure/B13502362.png)
